N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]-5-nitropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-4-2-1-3-7(8)5-14-11-9(17(18)19)10(13)15-6-16-11/h1-4,6H,5H2,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOIRYAUPMYQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions. One common method starts with the nitration of pyrimidine derivatives to introduce the nitro group at the 5-position. This is followed by the substitution of the amino groups at the 4 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the benzyl ring .
Scientific Research Applications
N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position Effects
The position of chlorine on the benzyl group significantly impacts physical properties. For example:
- N4,N6-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) : Melting point = 159–161°C .
- N4,N6-Bis(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5i) : Melting point = 137–139°C .
- N4,N6-Bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5j) : Melting point = 195–197°C .
The ortho-substituted 5j exhibits the highest melting point, likely due to steric hindrance from the 2-chloro group, which may enforce a rigid molecular conformation and enhance crystal packing efficiency .
Substituent Type and Electronic Effects
Replacing chlorobenzyl with bromobenzyl or alkyl groups alters solubility and reactivity:
- N4,N6-Bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine (5g) : Lower yield (68%) and higher melting point (174–176°C) compared to 5f , attributed to bromine’s greater electronegativity and molecular weight .
- N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine (5k) : Lower melting point (84–86°C) and higher yield (89%), reflecting reduced π-π stacking and van der Waals interactions in alkyl-substituted derivatives .
Role of the Nitro Group
The nitro group at the 5-position activates the pyrimidine ring for nucleophilic substitution. Theoretical studies (Gaussian16) reveal that aminolysis preferentially targets alkoxy groups over chlorine in nitro-activated pyrimidines due to the nitro group’s electron-withdrawing effect, which stabilizes transition states during substitution .
Data Tables
Table 2: Spectroscopic Comparison of Key Derivatives
| Compound | NH Proton (δ, ppm) | Aromatic Protons (δ, ppm) | HRMS [M+H]⁺ (Observed) |
|---|---|---|---|
| 5j | 9.68 (bs) | 7.43–7.22 (m) | 404.0684 |
| 5f | Not reported | Not reported | Not reported |
| 5k | Not reported | Not reported | 219.134 (calculated) |
Biological Activity
N-(2-chlorobenzyl)-5-nitropyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a pyrimidine core substituted with a nitro group at position 5 and a chlorobenzyl group at position 2. This specific substitution pattern enhances its reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C11H11ClN4O2 |
| Molecular Weight | 256.68 g/mol |
| Melting Point | Approximately 120-122 °C |
| Appearance | Yellow solid |
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The nitro group is known to enhance the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack and subsequent biochemical interactions. This compound has been investigated for its potential as an antimicrobial agent and anticancer drug , showing promising results in preliminary studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is attributed to its ability to inhibit bacterial growth by disrupting essential cellular processes.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other nitropyrimidine derivatives to highlight its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | Similar structure with different halogen | Moderate antibacterial activity |
| N,N-diethyl-5-nitropyrimidine-4,6-diamine | Ethyl substituents at positions 4 and 6 | Limited biological data available |
| 2-(4-benzylpiperazin-1-yl)-N4-(3-fluorophenyl)-5-nitropyrimidine-4,6-diamine | Piperazine moiety enhances bioactivity | Antitumor and neuroactive properties |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of this compound showed a significant reduction in bacterial colony counts in treated samples compared to controls. The compound was particularly effective against Gram-positive bacteria.
- Cancer Cell Line Research : In experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
